Silver perchlorate monohydrate

Vue d'ensemble

Description

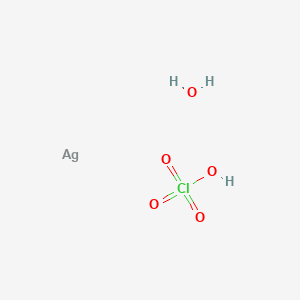

Silver perchlorate monohydrate is an inorganic compound with the chemical formula AgClO₄·H₂O. It is a white, hygroscopic solid that forms a monohydrate and is mildly deliquescent. This compound is a useful source of silver ions (Ag⁺) and is known for its high solubility in water and organic solvents. It is commonly used as a catalyst in organic chemistry and has various applications in scientific research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Silver perchlorate monohydrate can be synthesized through several methods:

Reaction with Perchloric Acid and Silver Nitrate: Heating a mixture of perchloric acid (HClO₄) with silver nitrate (AgNO₃) produces silver perchlorate (AgClO₄) and nitric acid (HNO₃) as a byproduct.

Reaction with Barium Perchlorate and Silver Sulfate: Silver perchlorate can also be prepared by reacting barium perchlorate (Ba(ClO₄)₂) with silver sulfate (Ag₂SO₄), resulting in the formation of silver perchlorate and barium sulfate (BaSO₄) as a byproduct.

Reaction with Perchloric Acid and Silver Oxide: Another method involves reacting perchloric acid with silver oxide (Ag₂O), yielding silver perchlorate and water (H₂O) as byproducts.

Industrial Production Methods: Industrial production of silver perchlorate typically involves large-scale reactions using the methods mentioned above. The choice of method depends on the availability of raw materials and the desired purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Silver perchlorate monohydrate undergoes various chemical reactions, including:

Substitution: It is effective in replacing halide ligands with perchlorate ions, which are weakly or non-coordinating anions.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include organic substrates that can be oxidized in the presence of silver perchlorate under controlled conditions.

Substitution Reactions: Halide ligands in coordination complexes can be replaced with perchlorate ions using silver perchlorate as the reagent.

Major Products:

Oxidation Reactions: The major products depend on the specific organic substrate being oxidized.

Substitution Reactions: The major products are coordination complexes with perchlorate ligands replacing halide ligands.

Applications De Recherche Scientifique

Analytical Chemistry

Role as a Reagent:

Silver perchlorate monohydrate is extensively used in analytical chemistry as a reagent for titrations and gravimetric analysis. It helps in accurately determining the concentration of various substances due to its stability and solubility in water.

Applications:

- Titration: Utilized in redox titrations to quantify reducing agents.

- Gravimetric Analysis: Acts as a precipitating agent to isolate analytes.

Organic Synthesis

Oxidizing Agent:

In organic synthesis, silver perchlorate serves as a powerful oxidizing agent. It facilitates the formation of complex molecules and improves reaction yields compared to other oxidizers.

Key Applications:

- Synthesis of Alcohols and Aldehydes: Effective in oxidizing primary alcohols to aldehydes.

- Formation of Silver Nanoparticles: Acts as a source of silver ions during the synthesis of silver nanoparticles, which have applications in electronics and medicine .

Electrochemistry

Electrode Preparation:

Silver perchlorate is used in the fabrication of silver-based electrodes, crucial for electrochemical sensors and devices.

Advantages:

- Enhances sensitivity and performance of electrochemical sensors.

- Utilized in the development of solid-state batteries due to its ionic conductivity properties .

Materials Science

Advanced Materials Development:

this compound is employed in creating advanced materials, particularly coatings and films that require antimicrobial properties.

Applications:

- Antimicrobial Coatings: Used in medical devices to prevent bacterial growth.

- Conductive Films: Its conductive properties make it suitable for use in electronic applications .

Pharmaceutical Applications

Drug Formulation:

Silver perchlorate plays a significant role in pharmaceutical research, particularly in the synthesis of silver-containing compounds known for their antibacterial activity.

Case Studies:

- Antibacterial Agents: Research has demonstrated that silver compounds exhibit effective antibacterial properties, making them valuable in treating infections.

- Drug Delivery Systems: Investigated for use in controlled drug release formulations due to its compatibility with various drug molecules .

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Analytical Chemistry | Titrations, Gravimetric Analysis | Accurate concentration determination |

| Organic Synthesis | Oxidizing Agent, Silver Nanoparticle Synthesis | Improved yields, complex molecule formation |

| Electrochemistry | Silver-Based Electrodes | Enhanced sensitivity and performance |

| Materials Science | Antimicrobial Coatings, Conductive Films | Prevents bacterial growth |

| Pharmaceutical | Drug Formulation | Effective antibacterial properties |

Case Studies

Case Study 1: Silver Nanoparticle Synthesis

Research demonstrated that using silver perchlorate as a precursor led to the successful synthesis of silver nanoparticles with controlled size and morphology. These nanoparticles showed promising results in antimicrobial applications.

Case Study 2: Electrochemical Sensors

A study focused on developing electrochemical sensors using silver perchlorate-based electrodes highlighted their superior performance in detecting trace levels of environmental pollutants compared to conventional methods.

Mécanisme D'action

The mechanism of action of silver perchlorate monohydrate primarily involves the release of silver ions (Ag⁺). These ions can interact with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Silver perchlorate monohydrate can be compared with other silver compounds, such as:

Silver Nitrate (AgNO₃): Both are sources of silver ions, but silver nitrate is less soluble in organic solvents compared to silver perchlorate.

Silver Tetrafluoroborate (AgBF₄): Similar to silver perchlorate, it is used in substitution reactions but has different solubility properties.

Silver Trifluoromethanesulfonate (AgOTf): Another reagent used in organic synthesis, known for its strong oxidizing properties.

This compound is unique due to its high solubility in both water and organic solvents, making it versatile for various applications in chemistry and industry .

Activité Biologique

Silver perchlorate monohydrate (AgClO₄·H₂O) is a compound of significant interest in various fields, particularly in biochemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by case studies and research findings.

Silver perchlorate is synthesized through several methods, including the reaction of perchloric acid with silver nitrate or silver oxide. It appears as a white crystalline solid that is highly soluble in water and organic solvents, making it a versatile reagent in chemical synthesis.

| Property | Value |

|---|---|

| Molecular Formula | AgClO₄·H₂O |

| Solubility in Water | Up to 500 g/100 mL |

| Solubility in Benzene | 52.8 g/L |

| Solubility in Toluene | 1010 g/L |

Mechanisms of Biological Activity

The biological activity of silver compounds, including silver perchlorate, is primarily attributed to the release of Ag⁺ ions. These ions interact with cellular components, leading to various biological effects:

- Antifungal Activity : Research has shown that silver(I) complexes exhibit potent antifungal properties against Candida albicans. The efficacy is linked to the ability of Ag⁺ ions to disrupt cellular integrity by binding to proteins in fungal cell walls, resulting in potassium ion efflux and subsequent cell death .

- Cytotoxic Effects : Silver perchlorate has demonstrated cytotoxicity toward various cell lines. It can induce oxidative stress and apoptosis through mitochondrial dysfunction and inhibition of intracellular enzymes .

- Developmental Toxicity : Chronic exposure to silver salts may lead to developmental issues and organ toxicity. Studies indicate potential thyroid dysfunction due to interference with iodine utilization .

Case Studies

- Antifungal Efficacy Against Candida albicans :

-

Toxicological Assessment :

- Toxicological evaluations have shown that exposure to silver perchlorate can lead to argyria (skin discoloration) and respiratory issues due to its corrosive nature on mucous membranes . In animal studies, subchronic exposure resulted in blood abnormalities and organ weight changes, emphasizing the need for careful handling .

Research Findings

Recent studies have focused on the dynamic behavior of silver(I) complexes in solution and their interaction with biological systems:

- Dynamic Solution Behavior : NMR spectroscopy has been utilized to explore the fluxional behavior of silver(I) complexes, indicating that their biological activity may be influenced by their structural dynamics in solution .

- Inhibition Mechanisms : The antifungal activity is partly due to structural changes induced by Ag⁺ ions within fungal cells, leading to mitochondrial alterations and enzyme inhibition .

Propriétés

IUPAC Name |

perchloric acid;silver;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.ClHO4.H2O/c;2-1(3,4)5;/h;(H,2,3,4,5);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKJQTCZQVRMQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.OCl(=O)(=O)=O.[Ag] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgClH3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.